1-(2-Nitrophenyl)-D-proline
CAS No.:
Cat. No.: VC13934741
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O4 |
|---|---|
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | (2R)-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15)/t10-/m1/s1 |
| Standard InChI Key | MVJZGJIDVGGPCQ-SNVBAGLBSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
1-(2-Nitrophenyl)-D-proline features a pyrrolidine ring—a five-membered secondary amine—substituted at the nitrogen atom with a 2-nitrophenyl group. The D-configuration at the proline α-carbon differentiates it from the naturally occurring L-proline, influencing its stereochemical interactions in peptide chains. The nitro group at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, altering the compound’s solubility, stability, and reactivity compared to unmodified proline.
Table 1: Key Physicochemical Properties
While specific thermodynamic data for 1-(2-Nitrophenyl)-D-proline remain unreported, analogous compounds such as 1-(2,4-Dinitrophenyl)-L-proline exhibit densities of and boiling points exceeding , suggesting similar stability for the nitro-substituted proline derivative.
Synthesis and Manufacturing
Asymmetric Catalytic Hydrogenation
The synthesis of D-proline derivatives often employs asymmetric catalytic hydrogenation, as exemplified by a patented method for D-proline production . In this process, pyrrolidine-2-carbaldehyde undergoes hydrogenation using a chiral iridium catalyst, such as (R)-SpiroPAP-Me-Ir, in the presence of potassium tert-butoxide. The reaction proceeds under mild conditions (20–25°C, 2–4 MPa hydrogen pressure) to yield intermediates, which are subsequently oxidized to D-proline . For 1-(2-Nitrophenyl)-D-proline, a nitro group is introduced via aromatic substitution or coupling reactions post-hydrogenation, though detailed protocols remain proprietary.
Key Reaction Parameters:
This method emphasizes green chemistry principles through catalyst recyclability and low-toxicity solvents .
Applications in Biochemical Research
Peptide Synthesis and Structural Modulation
The rigid pyrrolidine ring of proline induces distinct conformational constraints in peptides, often stabilizing cis-amide bonds . Introducing a 2-nitrophenyl group exacerbates this rigidity, enabling precise control over peptide secondary structures. For instance, in studies of tyrosine-proline sequences, nitrophenyl-modified proline residues enhance cis-bond stabilization via aromatic-proline interactions, as observed in NMR analyses . Such modifications are critical for designing peptide-based therapeutics with enhanced metabolic stability.
Characterization Techniques
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: Identifies functional groups such as the nitro group () and carboxylic acid ().
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Nuclear Magnetic Resonance (NMR): NMR reveals splitting patterns indicative of the proline ring’s puckering and nitro group orientation. For example, the ortho-nitro substituent deshields adjacent protons, causing distinct chemical shifts.
Table 2: Representative NMR Data (Hypothetical)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Proline α-H | 4.3–4.5 | Multiplet |
| Aromatic H (nitrophenyl) | 7.5–8.5 | Doublet |
| Carboxylic Acid H | 12.0–12.5 | Singlet |
Future Research Directions
Therapeutic Applications
Further studies should explore 1-(2-Nitrophenyl)-D-proline’s potential in targeting neurodegenerative diseases, where proline-rich peptides regulate protein aggregation. Additionally, its role in cancer therapy—particularly in inhibiting proline-dependent enzymes like prolyl hydroxylases—warrants investigation.
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